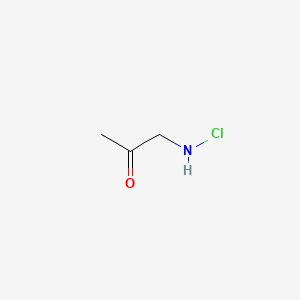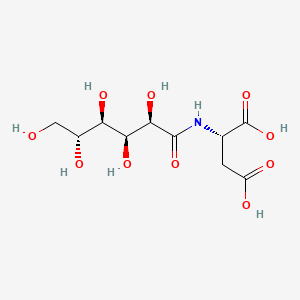
N-D-Gluconoyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Gluconoyl-L-aspartic acid: is a compound that combines the properties of gluconic acid and L-aspartic acid. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-aspartic acid typically involves the reaction of gluconic acid with L-aspartic acid under specific conditions. One common method includes the use of a biocatalyst, such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), which facilitates the addition of gluconic acid to L-aspartic acid. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently under optimized conditions. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-D-Gluconoyl-L-aspartic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the carboxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry: N-D-Gluconoyl-L-aspartic acid is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in drug development .
Biology: In biological research, the compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding .
Medicine: this compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and metabolic diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of biodegradable polymers and as a chelating agent in various applications. Its environmentally friendly properties make it an attractive alternative to traditional chemicals .
Mechanism of Action
The mechanism of action of N-D-Gluconoyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, it can bind to receptors and modulate their activity, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
N-Methyl-D-aspartic acid (NMDA): Known for its role as an agonist for NMDA receptors in the nervous system.
N-Acetyl-L-aspartic acid (NAA): Found in the brain and involved in neuronal health and function.
N-Phenylacetyl-L-aspartic acid: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
Uniqueness: N-D-Gluconoyl-L-aspartic acid stands out due to its combined properties of gluconic acid and L-aspartic acid, allowing it to participate in a wider range of chemical reactions and applications. Its unique structure and reactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
93980-75-7 |
|---|---|
Molecular Formula |
C10H17NO10 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17NO10/c12-2-4(13)6(16)7(17)8(18)9(19)11-3(10(20)21)1-5(14)15/h3-4,6-8,12-13,16-18H,1-2H2,(H,11,19)(H,14,15)(H,20,21)/t3-,4+,6+,7-,8+/m0/s1 |
InChI Key |
JWOYEQRGXLRBSO-QNAHVNPOSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


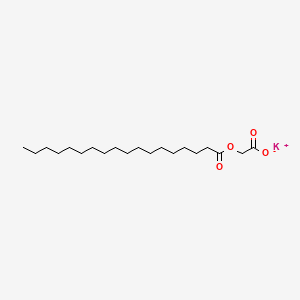
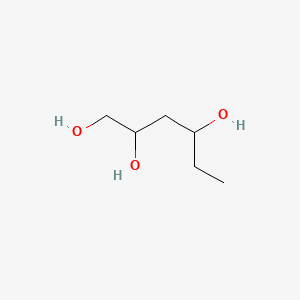

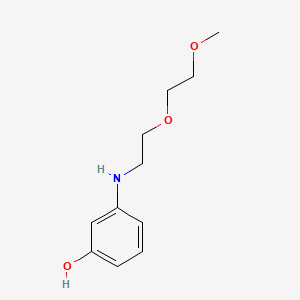
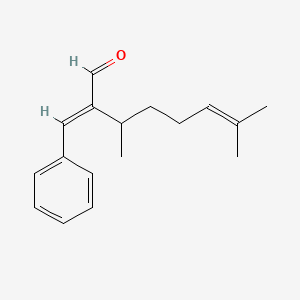
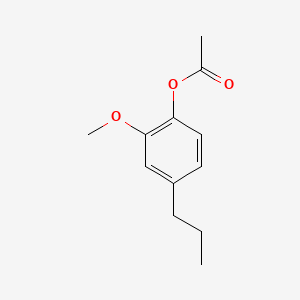

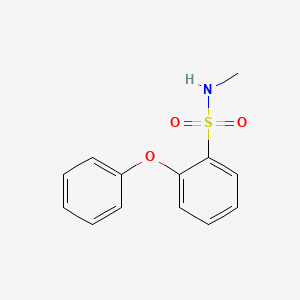

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
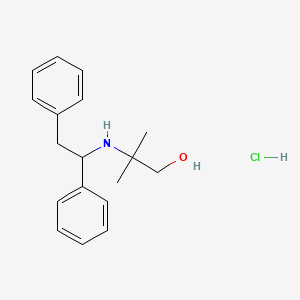
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

